
N-Acetyl-S-(2-hydroxy-3-propionamide)-L-cysteine-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Acetyl-S-(2-hydroxy-3-propionamide)-L-cysteine-d3 is a labeled metabolite of acrylamide. This compound is used in various scientific research applications due to its unique properties and structure. It is a derivative of L-cysteine, an amino acid that plays a crucial role in the biosynthesis of proteins.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-S-(2-hydroxy-3-propionamide)-L-cysteine-d3 involves several steps. The starting material is L-cysteine, which undergoes acetylation to form N-acetyl-L-cysteine. This intermediate is then reacted with 2-hydroxy-3-propionamide under specific conditions to yield the final product. The reaction conditions typically involve the use of a suitable solvent, such as methanol or dimethyl sulfoxide (DMSO), and may require the presence of a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-S-(2-hydroxy-3-propionamide)-L-cysteine-d3 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or sulfoxides.
Reduction: Reduction reactions can convert the compound back to its thiol form.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like dithiothreitol for reduction. Substitution reactions may require the use of nucleophiles or electrophiles, depending on the desired product.
Major Products Formed
The major products formed from these reactions include disulfides, sulfoxides, and various substituted derivatives of the original compound.
Scientific Research Applications
N-Acetyl-S-(2-hydroxy-3-propionamide)-L-cysteine-d3 is used in a wide range of scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry for the quantification of acrylamide metabolites.
Biology: The compound is used in studies related to protein synthesis and metabolism.
Medicine: It is used in pharmacokinetic studies to understand the metabolism and excretion of acrylamide in the human body.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Acetyl-S-(2-hydroxy-3-propionamide)-L-cysteine-d3 involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymes involved in the metabolism of acrylamide, leading to the formation of various metabolites. These metabolites can then be studied to understand the effects of acrylamide exposure on the human body.
Comparison with Similar Compounds
N-Acetyl-S-(2-hydroxy-3-propionamide)-L-cysteine-d3 is unique due to its labeled nature, which allows for precise tracking and quantification in scientific studies. Similar compounds include:
N-Acetyl-L-cysteine: A precursor in the synthesis of the compound.
S-(2-hydroxy-3-propionamide)-L-cysteine: A non-labeled version of the compound.
N-Acetyl-S-(3-hydroxypropyl)-L-cysteine: Another derivative of L-cysteine with similar properties.
These compounds share similar chemical structures but differ in their specific applications and properties.
Properties
Molecular Formula |
C8H14N2O5S |
|---|---|
Molecular Weight |
253.29 g/mol |
IUPAC Name |
(2R)-3-(3-amino-2-hydroxy-3-oxopropyl)sulfanyl-2-[(2,2,2-trideuterioacetyl)amino]propanoic acid |
InChI |
InChI=1S/C8H14N2O5S/c1-4(11)10-5(8(14)15)2-16-3-6(12)7(9)13/h5-6,12H,2-3H2,1H3,(H2,9,13)(H,10,11)(H,14,15)/t5-,6?/m0/s1/i1D3 |
InChI Key |
GFVUOIIZUCFXSF-PHQZTYCUSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)N[C@@H](CSCC(C(=O)N)O)C(=O)O |
Canonical SMILES |
CC(=O)NC(CSCC(C(=O)N)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(9R,13S,14R,18S)-13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol](/img/structure/B13848914.png)
![N2-[1,1-Dimethyl-2-(methylsulfinyl)ethyl]-3-iodo-N1-[2-methyl-4-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]phenyl]-1,2-benzenedicarboxamide](/img/structure/B13848922.png)
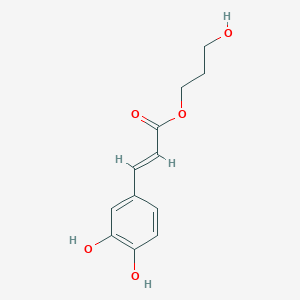
![N-[[3-(4-Chlorophenoxy)phenyl]methyl]-4-[3-(dimethylamino)propoxy]benzeneethanamine Trifluoroacetate](/img/structure/B13848933.png)
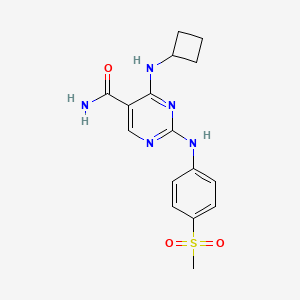
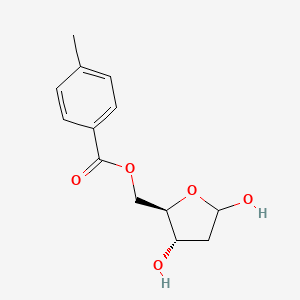
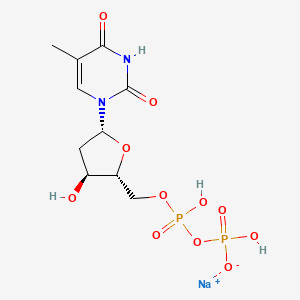
![(7R)-7-[(2R,5R)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B13848957.png)
![N-[3-[4-amino-2-[4-(4-methylpiperazin-1-yl)anilino]-1,3-thiazole-5-carbonyl]phenyl]prop-2-enamide](/img/structure/B13848958.png)
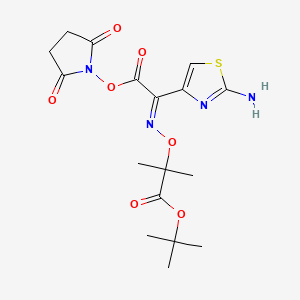
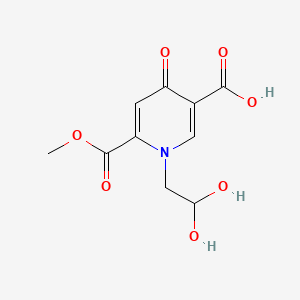
![[(E,2S,3R)-2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-3-hydroxyoctadec-4-enyl] dihydrogen phosphate](/img/structure/B13848981.png)
![3-[(2,2-Dimethyl-[1,3]dioxolan-4-yl)methoxy]propionitrile](/img/structure/B13848991.png)
